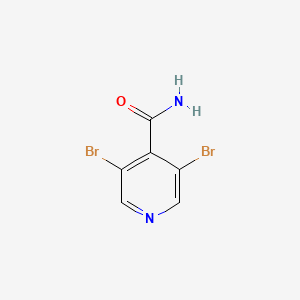

3,5-Dibromoisonicotinamide

Description

3,5-Dibromosalicylaldehyde (3,5-diBr-saloH) is a halogenated derivative of salicylaldehyde, featuring bromine substituents at the 3- and 5-positions of the phenolic ring. This ligand is widely used in coordination chemistry due to its ability to form stable complexes with transition metals via its deprotonated phenolic oxygen and carbonyl oxygen atoms. Nickel(II) complexes of 3,5-diBr-saloH, such as [Ni(3,5-diBr-salo)₂(N,N′-donor)] and [Ni(3,5-diBr-salo)₂(H₂O)₂], exhibit distorted octahedral geometries and have demonstrated significant interactions with biomolecules like DNA and serum albumin . These properties make 3,5-diBr-saloH-based complexes promising candidates for biomedical applications, including antimicrobial and anticancer research .

Properties

IUPAC Name |

3,5-dibromopyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVKCTSADYIIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. The reaction is carried out by treating isonicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3rd and 5th positions of the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromoisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3,5-Dibromoisonicotinamide is used as a building block in organic synthesis. Its bromine atoms make it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It can be used as a ligand in the design of enzyme inhibitors or as a probe in biochemical assays .

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3,5-Dibromoisonicotinamide is primarily based on its ability to interact with biological molecules through its bromine atoms and amide group. The bromine atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Coordination Properties

3,5-DiBr-saloH complexes are structurally analogous to other halogenated salicylaldehyde derivatives, such as 3,5-dichloro-salicylaldehyde (3,5-diCl-saloH) and 5-bromo-salicylaldehyde (5-Br-saloH). Key structural comparisons include:

Key Findings :

- The distorted octahedral geometry is consistent across halogenated salicylaldehyde complexes, regardless of substituent type (Br vs. Cl) or position .

- Magnetic moments slightly exceed spin-only values (2.83 BM), confirming the mononuclear nature of these complexes .

DNA Binding Affinity and Interaction Modes

3,5-diBr-saloH complexes exhibit stronger DNA binding than ethidium bromide (EB), a classic intercalator. Comparisons with similar compounds are summarized below:

Key Findings :

- The presence of N,N′-donor co-ligands (e.g., phenanthroline) enhances DNA binding affinity in 3,5-diBr-saloH complexes compared to aqua-coordinated analogs .

- Viscosity studies confirm intercalation as the primary interaction mode for 3,5-diBr-saloH complexes, whereas 5-Br-saloH complexes favor groove binding .

Serum Albumin Binding

Serum albumin (SA) binding is critical for drug transport. Binding constants (K) for 3,5-diBr-saloH complexes are compared below:

Key Findings :

- 3,5-diBr-saloH complexes exhibit higher binding constants than nitro- or chloro-substituted analogs, likely due to enhanced hydrophobic interactions from bromine substituents .

- Static quenching mechanisms dominate SA interactions, with binding constants comparable to avidin-ligand systems (K ~10¹⁵ M⁻¹) .

Key Findings :

- 3,5-diBr-saloH complexes show superior antimicrobial and photocatalytic activities compared to chloro-substituted analogs, attributed to bromine’s electron-withdrawing effects and enhanced ligand stability .

Biological Activity

3,5-Dibromoisonicotinamide is a halogenated derivative of isonicotinamide known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical formula of this compound is CHBrNO. The presence of two bromine atoms at the 3 and 5 positions of the pyridine ring enhances its biological reactivity and selectivity towards specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine substituents play a crucial role in modulating the compound's interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways.

Biological Activities

1. Anticancer Properties

- Inhibition of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): Research indicates that this compound acts as an inhibitor of NMNAT, an enzyme involved in NAD biosynthesis. This inhibition may have implications for cancer therapy, as NAD metabolism is crucial for cancer cell survival and proliferation.

- Cell Line Studies: In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

2. Antimicrobial Activity

- Broad-Spectrum Efficacy: Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study Example: A study conducted on Staphylococcus aureus showed significant inhibitory effects when treated with varying concentrations of this compound, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits NMNAT; cytotoxic to cancer cells | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Potentially reduces inflammation markers |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound using human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values suggesting effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against a panel of pathogens. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.